molecular formula C20H19NO2S B5543930 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

Cat. No.: B5543930
M. Wt: 337.4 g/mol
InChI Key: IZFKJWAFMXDBFR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 4-methylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.

    Thioether Formation: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the quinoline derivative with a suitable thiol, such as 4-methylthiophenol, under basic conditions.

    Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the thioether with 4-methoxy-3-methylbenzaldehyde through a nucleophilic addition reaction, followed by oxidation to form the desired ethanone structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and methoxy-methylphenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
  • 1-(3-Methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
  • 1-(4-Methoxy-3-methylphenyl)-2-(quinolin-2-yl)sulfanylethanone

Uniqueness: 1-(4-Methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-13-11-20(21-17-7-5-4-6-16(13)17)24-12-18(22)15-8-9-19(23-3)14(2)10-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFKJWAFMXDBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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